OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE

Molecular photoswitches Photochromism Acylhydrazone photoisomerization

Researchers developing light-responsive molecular switches or ratiometric Cu²⁺ sensors face a critical supply gap: no other commercially available oxalic bis(arylidene)hydrazide exhibits T-type photochromic E→Z isomerization under 300-400 nm UV light with thermal Z→E recovery. OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE fills this gap as a rare AldrichCPR compound offered exclusively in 50 mg aliquots for early-discovery research. • Only documented oxalohydrazide scaffold achieving bistable photochromic switching via intrinsic electronic properties-DFT-validated, no hydrogen-bond stabilization required. • Exhibits intramolecular excimer emission with efficient static Cu²⁺ quenching in SDS micelles; monomer/excimer emission ratio enables internal referencing superior to single-wavelength Cu²⁺ probes. • Differential quenching selectivity (Cu²⁺ ≫ Pb²⁺) allows regioisomer-specific sensor design; supplied as-is with all sales final per AldrichCPR terms.

Molecular Formula C24H18N4O2
Molecular Weight 394.4 g/mol
Cat. No. B3842283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE
Molecular FormulaC24H18N4O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H18N4O2/c29-23(27-25-15-19-11-5-9-17-7-1-3-13-21(17)19)24(30)28-26-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H,(H,27,29)(H,28,30)/b25-15+,26-16+
InChIKeyKPYCHFOQJHKCSM-RYQLWAFASA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE: Identity and Procurement Profile


OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE (CAS 6963-29-7, C24H18N4O2) is a Schiff-base compound belonging to the ethanedioic acid bis-hydrazide class, characterized by two 1-naphthylmethylene hydrazone arms linked via an oxalamide core [1]. This structural architecture enables dual-function behavior: the conjugated naphthyl-hydrazone π-system supports photophysical and photochromic properties [2], while the oxalamide-hydrazone chelating pocket confers selective metal ion binding capability [3]. It is supplied by Sigma-Aldrich as part of a rare-chemicals collection for early discovery research .

Photophysical probe with intramolecular excimer emission
Metal-ion sensing via Cu²⁺/Pb²⁺ quenching selectivity
First reported T-type oxalohydrazide photoswitch scaffold
Rare chemical (AldrichCPR); 50 mg research aliquot, no COA

OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE: Why Generic Substitution Fails


Within the oxalic bis-hydrazide family, seemingly minor structural modifications produce divergent photophysical and metal-binding profiles. The 1-naphthyl isomer exhibits negligible fluorescence emission in benzene, whereas the 2-naphthyl positional isomer maintains substantial emission—a regioisomeric effect that directly impacts sensor design [1]. The hydroxylated analog (2-hydroxy-1-naphthyl variant) shows antimalarial activity (IC50 = 6 µM against falcipain) not shared by the non-hydroxylated parent, making the two functionally non-interchangeable for biological screening [2]. The widely used benzylidene analog OABH, while an established commercial copper deactivator, lacks the extended naphthyl π-system required for photochromic E/Z isomerization, which was recently demonstrated for the first time in the 1-naphthylmethylene derivative under UV irradiation (300–400 nm) [3]. These context-dependent performance gaps mean that substituting one bis-hydrazide for another without matching structural features to the intended assay—photophysics, metal chelation, or biological target engagement—can lead to negative or misleading results [4].

Loss of excimer emission
Benzylidene and furfurylidene analogs lack the extended naphthalene π-system; excimer-based ratiometric sensing may not transfer.
Photoswitching absence
2-Hydroxy-1-naphthyl analog introduces H-bond donors that alter ligation and may forfeit T-type photochromic switching ability.
Metal selectivity reversal
Regioisomer substitution (1-naphthyl vs 2-naphthyl) may invert Cu²⁺/Pb²⁺ quenching preference; sensor design requires verification.

OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE: Quantitative Differentiation Evidence


Falcipain-2 Inhibition: 2-Hydroxy Analog vs. Other Chemotypes

In a 2025 study, N1,N2-bis(naphthalen-1-ylmethylene)oxalohydrazide (the target compound) was reported as the first oxalohydrazide compound to display T-type photochromic E-to-Z isomerization under UV-light (300–400 nm), followed by thermal Z-to-E recovery. By contrast, the benzylidene analog (OABH) and the 2-naphthyl isomer (2-OANH) have no reported photoswitching capability in the peer-reviewed literature as of this writing, representing a class-level differentiation in dynamic photoresponsive function [1].

Falcipain-2 (2-OH analog)
Cross-study comparable
IC₅₀ 6 μM (enzyme), 7 μM (cell)
Reported enzyme and cell-based inhibition context; supports antiparasitic lead identification.
Optimized leads reach 150 nM; scaffold SAR baseline.
Molecular photoswitches Photochromism Acylhydrazone photoisomerization

Intramolecular Excimer Emission: 1-OANH vs. Pyrenyl Bis-Hydrazides

UV absorption measurements of Cu2+ complexation in solution showed that OANH forms 1:1 complexes with an equilibrium constant within Kc = 0.57–2.1 × 10^6 M⁻¹. In contrast, the simpler parent scaffold oxalyl dihydrazide achieved only Kc = 8 × 10^4 M⁻¹, representing an approximately 26-fold lower affinity [1]. This demonstrates that the naphthylmethylene substitution substantially enhances the chelating strength relative to the unfunctionalized dihydrazide core, while maintaining comparable complexation capacity to the pyrenyl analog OAPH (also within the same Kc range) [1].

Excimer emission
Head-to-head
1-OANH: intramolecular excimer in SDS/CTAB micelles
Built-in ratiometric handle; pyrenyl analogs show only monomer emission.
Conformation-dependent spectroscopic signature.
Metal chelation Copper deactivation Equilibrium constants

Cu²⁺/Pb²⁺ Quenching Selectivity: 1-OANH vs. 2-OANH

In a direct head-to-head photophysical study, 1-OANH (target compound) exhibited negligible fluorescence emission in benzene, while 2-OANH (the 2-naphthyl positional isomer) maintained detectable emission under identical conditions [1]. This regioisomeric effect represents a clear, measurable differentiation in photophysical behavior. Additionally, in ethanol, the fluorescence quenching efficiency of 2-OANH by Cu2+ was less than the quenching efficiency of 1-OANH fluorescence by Cu2+, meaning 1-OANH yields a stronger 'turn-off' signal in the presence of Cu2+ in this solvent [1].

Cu²⁺/Pb²⁺ quenching
Head-to-head
1-OANH: static Cu²⁺ quenching, no lifetime change; 2-OANH: Pb²⁺ > Cu²⁺ in ethanol
Regioisomer-specific metal selectivity; supports sensor design context.
CTAB rank: OAPH > 1-OANH ≫ OAmPH (no quenching).
Fluorescence spectroscopy Bis-hydrazide photophysics Regioisomer differentiation

First T-Type Oxalohydrazide Photoswitch: E→Z Isomerization

Fluorescence quenching studies in micellar solutions (SDS and CTAB) demonstrated that OANH undergoes efficient quenching by Cu2+ without changes in fluorescence lifetimes, indicating strong ground-state complexation at the micelle–water interface. The structurally related mono-hydrazide analog OAmPH (ethanedioic acid (pyren-1-ylmethylene)hydrazide), in contrast, showed no quenching in CTAB, interpreted as the chelating portion being buried deep in the hydrophobic micelle core and inaccessible to Cu2+ [1]. This micelle-localization difference directly translates to functional availability of the chelating pocket.

T-type photoswitch
First reported
Fast E→Z under 300–400 nm UV; thermal Z→E recovery
Sole oxalohydrazide photochrome; enables molecular switch and optical storage research.
No H-bond stabilization required; confirmed by DFT.
Micellar chelation Interface localization Cu2+ sensing in surfactant media

OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE: Research and Industrial Applications


T-Type Photoswitch Prototyping

OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE is the only reported oxalohydrazide compound to exhibit T-type photochromic E-to-Z isomerization under UV irradiation (300–400 nm) with thermal Z-to-E recovery, as validated by UV-vis, 1H NMR, and DFT calculations [1]. Research groups developing light-responsive materials, molecular logic gates, or photoactivated drug delivery systems can use this compound as a scaffold for designing hydrazone-based photoswitches where the oxalamide linker provides a structurally distinct alternative to conventional azobenzene or spiropyran photoswitches. The benzylidene analog OABH and 2-naphthyl isomer lack this photochromic functionality and are unsuitable substitutes for this application [1].

Ratiometric Cu²⁺ Sensing in Aqueous Micellar Systems

The 1-naphthylmethylene isomer (1-OANH) exhibits stronger Cu2+-induced fluorescence quenching in ethanol relative to its 2-naphthyl isomer (2-OANH), making it the preferred sensor candidate when maximum signal contrast is needed in this solvent [1]. Furthermore, in micellar CTAB solutions, OANH maintains interfacial chelation accessibility and efficient Cu2+ quenching, whereas the mono-hydrazide analog OAmPH loses quenching functionality due to hydrophobic core burial [2]. Analytical laboratories designing fluorometric Cu2+ detection assays in surfactant-containing or ethanol-based media should select 1-OANH over these structurally related alternatives to ensure reliable sensor response.

Falcipain-2 Inhibitor Lead Optimization

The Cu2+ complexation affinity of OANH (Kc up to 2.1 × 10^6 M⁻¹) is approximately 26-fold higher than that of the unsubstituted parent scaffold oxalyl dihydrazide (Kc = 8 × 10^4 M⁻¹), demonstrating significant chelation enhancement from the naphthylmethylene functionalization [1]. While the benzylidene analog OABH is already commercialized as a copper deactivator for cable insulation polymers, the naphthyl skeleton of OANH may offer distinct thermal stability advantages due to the higher aromatic content and molecular weight (394.4 vs. 294.3 Da for OABH) [2]. Polymer scientists investigating next-generation copper deactivators with enhanced thermal persistence can evaluate OANH against the established OABH benchmark, particularly in applications where the naphthyl substitution may provide differentiated long-term heat aging performance as suggested in patent literature [2].

Application
Selection Property
Validation Focus
Molecular photoswitch prototyping
First reported T-type photochromic oxalohydrazide scaffold
E/Z isomerization kinetics and thermal reversibility studies
Ratiometric Cu²⁺ sensing research
Excimer emission with static Cu²⁺ quenching selectivity
Monomer/excimer ratio and metal interference profiling
Antiparasitic lead identification
Reported falcipain-2 inhibition and SAR trajectory
Enzyme and cell-based endpoint review (2-OH analog)
Cyanide chemodosimeter research
Selective CN⁻ chromogenic response with oxalyl spacer
Detection limit and naked-eye test strip selectivity validation
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